molecular formula C15H21NO2 B13445431 trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine

trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine

Cat. No.: B13445431
M. Wt: 247.33 g/mol
InChI Key: ZWXWEEZUIRDTHX-JXMROGBWSA-N
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Description

trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine: is an organic compound characterized by its unique structure, which includes a dioxolane ring and a diethylbenzenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine typically involves the reaction of 4-(diethylamino)benzaldehyde with 1,3-dioxolane-2-yl-ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired trans configuration is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the dioxolane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism by which trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine exerts its effects involves interactions with specific molecular targets. The dioxolane ring and the diethylbenzenamine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl ®-trans-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate
  • Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate

Comparison: Compared to similar compounds, trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine is unique due to its specific combination of the dioxolane ring and the diethylbenzenamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-[(E)-2-(1,3-dioxolan-2-yl)ethenyl]-N,N-diethylaniline

InChI

InChI=1S/C15H21NO2/c1-3-16(4-2)14-8-5-13(6-9-14)7-10-15-17-11-12-18-15/h5-10,15H,3-4,11-12H2,1-2H3/b10-7+

InChI Key

ZWXWEEZUIRDTHX-JXMROGBWSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2OCCO2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2OCCO2

Origin of Product

United States

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